molecular formula C17H24N2O3 B15222793 Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate

Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B15222793
M. Wt: 304.4 g/mol
InChI Key: YQGLSIOMBMOZQW-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-4-oxa-1,9-diazaspiro[55]undecane-9-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
  • Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
  • 4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

Uniqueness

Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-14-11-21-13-17(18-14)7-9-19(10-8-17)16(20)22-12-15-5-3-2-4-6-15/h2-6,14,18H,7-13H2,1H3

InChI Key

YQGLSIOMBMOZQW-UHFFFAOYSA-N

Canonical SMILES

CC1COCC2(N1)CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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